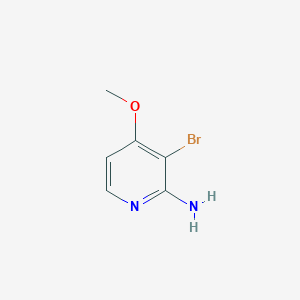

2-Amino-3-bromo-4-methoxypyridine

Description

The exact mass of the compound 2-Amino-3-bromo-4-methoxypyridine is 201.97418 g/mol and the complexity rating of the compound is 112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-bromo-4-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-4-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIMZRCCILEHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704598 | |

| Record name | 3-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232430-92-0 | |

| Record name | 3-Bromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and stability of 2-Amino-3-bromo-4-methoxypyridine

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Amino-3-bromo-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Amino-3-bromo-4-methoxypyridine, a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its reactivity, stability, and handling, ensuring a robust understanding for its application in research and development.

Molecular Identity and Physicochemical Characteristics

2-Amino-3-bromo-4-methoxypyridine is a heterocyclic compound featuring a pyridine core substituted with three distinct functional groups that dictate its chemical behavior.

Table 1: Physicochemical Properties of 2-Amino-3-bromo-4-methoxypyridine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [2] |

| CAS Number | 215364-86-6 | [2] |

| Appearance | Yellow or yellow-white solid | [2][3] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, ethyl acetate, and alcohols; poor solubility in water. | [3] |

Spectroscopic Profile for Structural Elucidation

The unique arrangement of functional groups in 2-Amino-3-bromo-4-methoxypyridine gives rise to a distinct spectroscopic signature, which is essential for its unambiguous identification and characterization.[4][5]

Table 2: Summary of Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to two aromatic protons on the pyridine ring and a singlet for the methoxy group's three protons. The amino group protons may appear as a broad singlet.[2][6] |

| ¹³C NMR | Distinct signals for the six carbon atoms, with chemical shifts influenced by the attached functional groups (amino, bromo, methoxy) and their position on the pyridine ring.[6][7] |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ should be observable at m/z ≈ 203, with a characteristic isotopic pattern [M+2]+ of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[2][5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, and C-Br stretching.[4][8] |

The combined application of these techniques provides a robust framework for confirming the structure and purity of the compound.[4][9]

Synthesis and Chemical Reactivity

3.1. Synthetic Pathway

A common and efficient method for the synthesis of 2-Amino-3-bromo-4-methoxypyridine involves the direct bromination of a precursor, 2-Amino-4-methoxypyridine.[3] The reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (DCM).[2]

This procedure highlights the importance of controlling the reaction temperature to manage selectivity and minimize side products. The purification step is critical for removing unreacted starting material and any potential di-brominated species.

3.2. Reactivity Profile

The chemical reactivity of 2-Amino-3-bromo-4-methoxypyridine is governed by the interplay of its substituents on the electron-deficient pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently activated towards nucleophilic attack at the 2-, 4-, and 6-positions.[10] The bromine atom at the 3-position is less activated for direct SNAr compared to halogens at the 2- or 4-positions. However, the overall electronic environment makes the molecule a versatile substrate for various cross-coupling reactions.

-

Role of Functional Groups:

-

Amino Group (C2): A strong activating group that can direct electrophiles. It also serves as a nucleophile in its own right for reactions like acylation.[3]

-

Bromo Group (C3): A good leaving group, making this position susceptible to displacement via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[11][12] This is the most synthetically valuable feature of the molecule.

-

Methoxy Group (C4): An electron-donating group that influences the overall electron density of the ring.

-

Due to the bromine substituent, this compound is a key intermediate for introducing diverse functionalities onto the pyridine scaffold, making it valuable in the synthesis of pharmaceuticals and other biologically active molecules.[11][13]

Stability and Degradation Profile

4.1. General Stability and Storage

2-Amino-3-bromo-4-methoxypyridine, like many similar pyridine derivatives, is generally stable under standard laboratory conditions.[13] For optimal shelf-life, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[14][15][16]

4.2. Potential Degradation Pathways

While specific degradation studies on this molecule are not extensively published, its structure suggests several potential pathways under stress conditions (e.g., high heat, extreme pH, UV light, or presence of strong oxidizers).

-

Oxidation: The electron-rich amino group can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro derivatives or colored polymeric impurities.

-

Hydrolysis: Under strong acidic or basic conditions, the methoxy group could undergo hydrolysis to form the corresponding 4-hydroxypyridine derivative.

-

Deamination/Debromination: More extreme conditions, such as high heat or catalytic processes, could lead to deamination or debromination, though these are generally not expected under normal storage.[17]

-

Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light. Exposure to UV radiation could potentially initiate radical reactions leading to decomposition.

4.3. Incompatible Materials

To ensure stability, avoid contact with strong oxidizing agents and strong acids, which can react with the amino and methoxy groups or the pyridine nitrogen.[15][18]

Protocol: Framework for a Stability-Indicating Method

A crucial aspect of drug development is the establishment of a stability-indicating analytical method capable of separating the parent compound from its potential degradation products. This ensures that any loss in potency or formation of impurities can be accurately quantified.

Objective: To develop a conceptual HPLC-based method to assess the stability of 2-Amino-3-bromo-4-methoxypyridine.

5.1. Experimental Workflow

5.2. Step-by-Step Methodology

-

Reference Standard Preparation: Accurately prepare a stock solution of high-purity 2-Amino-3-bromo-4-methoxypyridine in a suitable solvent (e.g., acetonitrile/water).

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Treat separate aliquots of the stock solution with HCl and NaOH at an elevated temperature (e.g., 60°C) for a set period. Neutralize before analysis.

-

Oxidative Degradation: Treat an aliquot with a dilute solution of hydrogen peroxide.

-

Thermal Stress: Store solid compound and solution at elevated temperatures (e.g., 80°C).

-

Photostability: Expose solid compound and solution to UV light according to ICH Q1B guidelines.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

-

Detection: UV-Vis or Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

-

-

Method Validation: Once separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent peak from all degradation product peaks is the key "stability-indicating" feature.

-

Degradant Identification: For any significant degradation products, hyphenated techniques like LC-MS/MS would be employed to elucidate their structures.[5][19]

Safe Handling and Storage

Adherence to proper safety protocols is paramount when working with this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15] In case of insufficient ventilation, use a suitable dust mask or respirator.

-

Handling: Avoid contact with skin and eyes.[20] Do not breathe dust.[15] Handle in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][16] Store away from incompatible materials such as strong oxidizing agents.[15]

By understanding these core chemical properties, reactivity profiles, and stability considerations, researchers can effectively and safely utilize 2-Amino-3-bromo-4-methoxypyridine as a valuable intermediate in the pursuit of novel chemical entities.

References

-

PubChem. (n.d.). 2-Amino-3-bromo-4-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

- JQ-4803. (2023, June 10).

-

ChemBK. (2024, April 9). 2-bromo-3-amino-4-methylpyridine - Introduction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2022, January). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). HNMR Practice 4. Retrieved from [Link]

-

Cengage. (n.d.). Selected Methods of Analysis. Retrieved from [Link]

- Fetzner, S. (2015). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 81(5), 1845-1856.

- Ahluwalia, V. K., et al. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- Velraj, G., et al. (2010). FT‐IR and Laser Raman Spectroscopic Analysis Of 4‐Amino‐3‐Bromopyridine. AIP Conference Proceedings.

- Al-Salem, S. M., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Journal of Analytical and Applied Pyrolysis, 178, 106385.

-

Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Amino-5-bromo-3-methoxypyridine, min 98%, 1 gram. Retrieved from [Link]

- Thompson, P. A., et al. (2024). Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. Molecular Cancer Therapeutics, 23(10), 1446-1458.

- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

- Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (7), 2201-2206.

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

Arcinova. (n.d.). Stability & QC Testing: Analytical Sciences. Retrieved from [Link]

- Ferreira, S., et al. (2022). Stability Study of a New Compounded Medicine for the Treatment of Oral Mucositis. Pharmaceutics, 14(11), 2385.

- Skinner, O. S., et al. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Chemical Reviews.

Sources

- 1. 2-Amino-3-bromo-4-methoxypyridine | C6H7BrN2O | CID 53485434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 18. biochemopharma.fr [biochemopharma.fr]

- 19. Making sure you're not a bot! [opus4.kobv.de]

- 20. chembk.com [chembk.com]

Structure-activity relationship (SAR) studies involving 4-methoxypyridine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methoxypyridine Derivatives for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Versatile Scaffold of 4-Methoxypyridine in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold. Within this class, 4-methoxypyridine derivatives have emerged as a particularly fruitful area of investigation. The methoxy group at the 4-position significantly influences the electronic nature of the pyridine ring, enhancing its reactivity and modulating its interaction with biological targets.[2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-methoxypyridine derivatives, synthesizing findings from recent studies to offer a detailed resource for researchers and professionals in the field of drug development. We will delve into the nuances of how structural modifications to this core impact a range of biological activities, from anticancer and neuroprotective to antimicrobial effects, supported by detailed experimental protocols and data-driven insights.

Part 1: The Strategic Landscape of 4-Methoxypyridine SAR: Key Therapeutic Targets

The versatility of the 4-methoxypyridine scaffold has led to its exploration against a multitude of biological targets. This section will dissect the SAR for some of the most promising therapeutic applications.

Anticancer Activity: Targeting Kinases and Proliferation

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. 4-Methoxypyridine derivatives have shown significant promise as kinase inhibitors.

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer, making dual inhibitors of PI3K and mTOR highly sought after. A recent study detailed the development of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[3][4]

The general structure of these inhibitors consists of a 4-methoxypyridine core linked to a sulfonamide group and various aromatic skeletons. The SAR studies revealed several key insights:

-

The Aromatic Skeleton: Among the different aromatic systems explored, a quinoline core proved to be the most effective, leading to compounds with significantly enhanced inhibitory activity.[3]

-

Substituents on the Oxazole Ring: The introduction of an oxazole group with an amide substituent at the fifth position was found to be crucial for biological activity. The nature of the N-alkyl amide played a significant role, with moderately sized groups like isopropyl and cyclopropyl showing the best activity. Both smaller and larger alkyl groups resulted in decreased potency.[3]

One of the most potent compounds identified, 22c , which features a quinoline core and an isopropyl amide, exhibited remarkable inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).[3] It also demonstrated strong antiproliferative effects in MCF-7 (IC50 = 130 nM) and HCT-116 (IC50 = 20 nM) cancer cell lines.[3] Further studies showed that 22c effectively induced apoptosis and arrested the cell cycle in the G0/G1 phase.[3]

EGFR/VEGFR-2 Dual Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key players in tumor growth, angiogenesis, and metastasis. Dual inhibition of these tyrosine kinases is a validated anticancer strategy. A series of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives have been designed and synthesized as dual EGFR/VEGFR-2 inhibitors.[5] While not directly 4-methoxypyridine derivatives, the SAR principles from these closely related structures are highly relevant.

Key findings from this study include:

-

The pyrimidine-based derivatives generally showed better activity than their pyrazole counterparts.

-

Compound 12 , a pyrimidine derivative, displayed potent antiproliferative activity against a panel of five cancer cell lines and strong inhibitory activity against both EGFR (IC50 = 0.071 µM) and VEGFR-2 (IC50 = 0.098 µM).[5]

c-Met Kinase Inhibition

The c-Met proto-oncogene, a receptor tyrosine kinase, is another important target in cancer therapy. Its dysregulation is linked to tumor growth and metastasis.[6] Novel 4-phenoxypyridine derivatives containing a semicarbazone moiety have been developed as c-Met kinase inhibitors.[7][8]

The preliminary SAR studies of these compounds indicated that:

-

Electron-withdrawing groups on the terminal phenyl ring were beneficial for improving antitumor activity.[6][7]

-

Compound 24 showed potent c-Met inhibitory activity with an IC50 value of 0.093 µM and induced cell cycle arrest in the G2/M phase, leading to apoptosis.[6][7]

Neurological Applications: Modulating Cholinergic Signaling

Beyond oncology, 4-methoxypyridine derivatives have shown potential in the treatment of neurological disorders.

Inhibition of the Presynaptic Choline Transporter (CHT)

The presynaptic high-affinity choline transporter (CHT) is essential for the synthesis of the neurotransmitter acetylcholine (ACh).[9] Dysregulation of cholinergic signaling is implicated in various conditions, including Alzheimer's disease and ADHD. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel inhibitors of CHT.[9]

The SAR exploration of this series revealed that:

-

Amide Functionality: Benzylic heteroaromatic amide moieties were the most potent.

-

Ether Linkage: 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether chains. The SAR around this portion was narrow, with cyclohexyl and cyclopentyl replacements being inactive.[9]

The optimized lead compound, ML352 (10m) , emerged as a potent and selective inhibitor of CHT.[9]

Antimicrobial Activity

While the provided search results focus more on anticancer and neurological applications, the broader class of pyridine derivatives is well-known for its antimicrobial properties.[10] For instance, studies on nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were highly active against various bacterial and fungal strains.[10] The principles of modifying the pyridine scaffold with different pharmacophores, as seen in the anticancer and neurological studies, can be logically extended to the design of novel antimicrobial agents.

Part 2: Methodologies and Experimental Design

The integrity of any SAR study rests on the robustness of its synthetic and biological evaluation methods. This section provides an overview of common protocols and a logical framework for conducting SAR studies on 4-methoxypyridine derivatives.

General Workflow for SAR Studies

A systematic approach is crucial for efficiently elucidating the SAR of a compound series. The following workflow represents a standard model in medicinal chemistry.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Representative Synthetic Protocol: Synthesis of 2-Methoxypyridine-3-carbonitriles

The synthesis of 2-methoxypyridine-3-carbonitrile derivatives often involves the condensation of chalcones with malononitrile in a basic medium.[11]

Step-by-Step Methodology:

-

Chalcone Synthesis: Equimolar amounts of an appropriate acetophenone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise with stirring, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

-

Cyclization Reaction: The synthesized chalcone (1 mmol) and malononitrile (1 mmol) are dissolved in methanol.

-

Sodium methoxide (1.2 mmol) is added to the solution, and the mixture is refluxed for 6-8 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The resulting solid is collected by filtration, washed with water, and purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford the desired 2-methoxypyridine-3-carbonitrile derivative.

-

The structure of the final compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Evaluating the inhibitory activity of 4-methoxypyridine derivatives against their target kinases is a critical step. The ADP-Glo™ Kinase Assay is a commonly used method.[3]

Materials:

-

Kinase enzyme (e.g., PI3Kα, mTOR)

-

Substrate specific to the kinase

-

ATP

-

Test compounds (4-methoxypyridine derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white microplates

-

Plate reader capable of measuring luminescence

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Kinase Reaction Initiation: Add 10 µL of a solution containing the target kinase and its substrate in the assay buffer to each well.

-

ATP Addition: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ATP Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent simultaneously depletes the remaining ATP and converts the detected ADP back to ATP, which is then used to generate a luminescent signal.

-

Luminescence Measurement: Incubate for a further 30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage inhibition against the logarithm of the compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Part 3: Data Synthesis and Visualization

A clear presentation of data is essential for understanding complex SAR trends. This section provides a summary of biological activity data in a structured table and visualizes a key signaling pathway targeted by 4-methoxypyridine derivatives.

Summary of Biological Activity Data

The following table summarizes the in vitro activity of selected 4-methoxypyridine and related derivatives against various biological targets.

| Compound ID | Core Scaffold | Target(s) | IC₅₀ (µM) | Cell Line(s) | IC₅₀ (µM) | Reference |

| 5d | 2-Methoxypyridine-3-carbonitrile | - | - | HepG2, DU145, MBA-MB-231 | 1-5 | [11] |

| 5g | 2-Methoxypyridine-3-carbonitrile | - | - | HepG2, DU145, MBA-MB-231 | 1-5 | [11] |

| 12 | 4-Methoxyphenyl pyrimidine | EGFR/VEGFR-2 | 0.071 / 0.098 | HCT-116 | 2.96 | [5] |

| 22c | Sulfonamide methoxypyridine | PI3Kα/mTOR | 0.00022 / 0.023 | HCT-116 | 0.02 | [3] |

| ML352 (10m) | 4-Methoxy-3-(piperidin-4-yl)oxy benzamide | CHT | Potent | - | - | [9] |

| 24 | 4-Phenoxypyridine semicarbazone | c-Met | 0.093 | MKN45, A549 | - | [6][7] |

Visualization of a Targeted Signaling Pathway: The PI3K/AKT/mTOR Cascade

The PI3K/AKT/mTOR pathway is a key target for many of the anticancer 4-methoxypyridine derivatives discussed. The following diagram illustrates this signaling cascade and the points of inhibition.

Caption: Inhibition of the PI3K/mTOR signaling pathway by 4-methoxypyridine derivatives.

Conclusion and Future Perspectives

The 4-methoxypyridine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant gains in potency and selectivity against a range of biological targets, particularly in the areas of oncology and neuroscience. The development of dual inhibitors, such as those targeting PI3K/mTOR and EGFR/VEGFR-2, showcases a sophisticated approach to tackling complex diseases like cancer.

Future research in this area should continue to focus on:

-

Expanding the Diversity of Scaffolds: While the 4-methoxypyridine core is effective, exploring novel heterocyclic systems that mimic its key electronic and steric features could lead to new intellectual property and improved drug-like properties.

-

Structure-Based Drug Design: As more crystal structures of these derivatives in complex with their target proteins become available, computational methods such as molecular docking and molecular dynamics simulations will play an increasingly important role in the rational design of next-generation inhibitors.

-

ADME/Tox Optimization: A critical aspect of drug development is ensuring that potent compounds also possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. Early-stage evaluation of these properties will be crucial for the successful clinical translation of these promising derivatives.

References

-

Al-Refai, M., Ibrahim, M.M., Nurul Azmi, M., Osman, H., Abu Bakar, M.H., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Meliguy, S. A., & Karmalawy, A. M. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

-

Gat-Yablonski, G., & Yablonski, E. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(3), 534-537. [Link]

-

van der Pijl, R., Minnaard, A. J., & Feringa, B. L. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8636–8642. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Li, J., ... & Zhang, Y. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

-

Al-Ostath, A., Al-Ameri, M., & Al-Mulla, A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3291. [Link]

-

Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Westra, A. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(11), 1261-1264. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Li, J., ... & Zhang, Y. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1466-1478. [Link]

-

Bentham Science Publishers. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

-

Popa, M., & Ghorbani, F. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6289. [Link]

-

Bentham Science. (n.d.). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Potential of 2-Amino-3-bromo-4-methoxypyridine Intermediates

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its nitrogen-bearing heterocyclic structure allows it to engage in a wide array of biological interactions, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules.[1][2] Among the vast landscape of pyridine derivatives, substituted aminopyridines are particularly significant, serving as versatile building blocks for compounds targeting a range of diseases from cancer to neurological disorders.[3][4]

This guide focuses on a specific, highly functionalized intermediate: 2-Amino-3-bromo-4-methoxypyridine (CAS No. 215364-86-6). This molecule is of particular interest to drug development professionals due to its unique trifecta of functional groups. The amino group provides a key site for amide bond formation or as a basic center for salt formation; the bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions to build molecular complexity; and the methoxy group can influence solubility and metabolic stability, while also providing a potential hydrogen bond acceptor. This guide will delve into the synthesis, reactivity, and profound therapeutic potential of this intermediate, providing field-proven insights and detailed protocols for researchers and scientists.

Core Intermediate: Synthesis and Reactivity

The strategic value of 2-Amino-3-bromo-4-methoxypyridine lies in its synthetic accessibility and the orthogonal reactivity of its functional groups. Understanding its preparation is the first step toward unlocking its potential.

Proposed Synthesis Pathway

While multiple routes can be envisaged, a highly efficient and regioselective pathway begins with the commercially available 2-Amino-4-methoxypyridine.[5] The synthesis leverages electrophilic aromatic substitution, where the electron-donating amino group directs the incoming electrophile.

The bromination of the pyridine ring is typically achieved using N-Bromosuccinimide (NBS), a mild and selective brominating agent. The reaction proceeds with high regioselectivity, favoring substitution at the C3 position, which is activated by the adjacent C2-amino group.

Caption: General synthetic workflow using the core intermediate.

Reactivity Profile

-

The Bromo Group (C3): This is the primary site for building molecular complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions.[6][7] This versatility allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl substituents.

-

The Amino Group (C2): The nucleophilic amino group can be readily acylated to form amides, sulfonamides, or ureas.[6] It can also serve as a directing group in certain reactions or be protected if reactivity at other sites is desired.

-

The Methoxy Group (C4): While generally stable, this ether linkage can be cleaved under harsh acidic conditions (e.g., HBr) to reveal a hydroxyl group, providing another point for functionalization if needed. Its primary role, however, is to modulate the electronic properties and lipophilicity of the final compound.

Therapeutic Potential: From Intermediate to Inhibitor

The true value of 2-Amino-3-bromo-4-methoxypyridine is realized in its application as a precursor to potent and selective therapeutic agents. Two prominent areas of development are oncology and neuroprotection.

Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers.[8] The aminopyrimidine and aminopyridine scaffolds are well-established pharmacophores in the design of kinase inhibitors.[9][10] Derivatives of our core intermediate are ideally suited for developing inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently overactivated in cancer.[11][12]

The general strategy involves using the C3-bromo position as an anchor point for a Suzuki-Miyaura coupling to introduce a larger aromatic system that can interact with the kinase active site. The C2-amino group can be functionalized to form hydrogen bonds within the hinge region of the kinase, a common binding motif for Type I inhibitors.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Methoxypyridine System: Electronic Profiling & Reactivity Guide

Part 1: Core Directive & Executive Summary

This guide moves beyond standard textbook definitions to analyze the 4-methoxypyridine scaffold as a "push-pull" electronic system. Unlike unsubstituted pyridine, which is electron-deficient (

-

The "Push": The methoxy oxygen donates electron density (+M effect) into the ring, significantly enriching the

-carbons (C3/C5) and the nitrogen atom. -

The "Pull": The pyridine nitrogen retains its electronegative inductive pull (-I), but it is overwhelmed by the resonance donation from the 4-position.

The Result: A pyridine ring that is significantly more basic, more nucleophilic at nitrogen, and uniquely susceptible to directed functionalization at the C3 position compared to the parent heterocycle.

Part 2: Quantitative Electronic Profiling

To understand reactivity, we must first quantify the electronic perturbation caused by the 4-OMe group.

Comparative Physicochemical Data

The following table contrasts 4-methoxypyridine with pyridine and the electron-withdrawing 4-nitropyridine to illustrate the magnitude of the effect.

| Property | Pyridine | 4-Methoxypyridine | 4-Nitropyridine | Significance |

| pKa (Conj. Acid) | 5.23 | 6.58 | 1.61 | 4-OMe increases basicity by >10x (log scale) due to e- density push to N. |

| Hammett | 0.00 | -0.27 | +0.78 | Negative value confirms strong electron-donating capability. |

| C3-H Acidity | High | Moderate | Very High | OMe destabilizes the C3-anion, making deprotonation harder without directing groups. |

| Dipole Moment | 2.2 D | 3.0 D | ~0.5 D | Vector addition of N-lone pair and OMe dipole. |

Data Sources: PubChem [1], Evans pKa Table [2].

Resonance & Electron Distribution (Visualization)

The 4-methoxy group does not merely "sit" on the ring; it actively pumps electron density into the

Figure 1: The "Push-Pull" electronic flow. The green arrows indicate the dominant resonance effect (+M) overcoming the inductive withdrawal (-I).

Part 3: Reactivity Landscape & Protocols

The electronic profile described above dictates three distinct modes of reactivity:

-

Nitrogen Activation: Increased nucleophilicity allows for easy N-oxidation or alkylation.

-

C3-Functionalization (DoM): The OMe group acts as a Directed Metalation Group (DMG).

-

Resistance to NAS: Unlike 4-chloropyridine, 4-methoxypyridine is resistant to nucleophilic aromatic substitution unless activated (e.g., as an N-oxide or pyridinium salt).

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (NAS)

Context: This is the standard industrial entry point. The 4-chloro substituent is displaced by methoxide.[1] This works because the starting material (4-Cl) is electron-deficient.

Reagents: 4-Chloropyridine HCl, Sodium Methoxide (NaOMe), Methanol (MeOH).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloropyridine hydrochloride (1.0 eq) in anhydrous MeOH (10 volumes).

-

Activation: Slowly add NaOMe solution (2.5 eq, 25% wt in MeOH) at 0°C. Note: Excess base is required to neutralize the HCl salt and drive the equilibrium.

-

Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC or LCMS for disappearance of starting material.

-

Workup: Cool to room temperature. Concentrate in vacuo to remove bulk MeOH.

-

Extraction: Resuspend residue in water/DCM. Extract aqueous layer 3x with DCM.

-

Purification: Dry organics over Na2SO4 and concentrate. Distillation (bp ~191°C) yields pure 4-methoxypyridine.

Self-Validation Check: The product should show a distinct singlet at

Protocol B: C3-Functionalization via Directed Ortho Metalation (DoM)

Context: Electrophilic Aromatic Substitution (EAS) is difficult on pyridines.[2] However, the 4-OMe group coordinates lithium bases, directing deprotonation selectively to the C3 position (ortho to the OMe). This is the most powerful method for functionalizing this scaffold.

Reagents: 4-Methoxypyridine, Mesityl Lithium (MesLi) or LDA, Electrophile (e.g., Iodine, DMF), THF.[3]

Workflow Diagram:

Figure 2: Directed Ortho Metalation (DoM) workflow. The OMe group directs the lithium base to the C3 position.

Critical Technical Nuance:

-

Base Selection: n-BuLi often attacks the C2 position via nucleophilic addition (due to the electron-deficient nature of the ring). Mesityl Lithium (MesLi) or LiTMP are preferred because they are bulky and non-nucleophilic, acting solely as bases to deprotonate C3 [3].

-

Temperature: Reactions must be kept strictly at -78°C to prevent "halogen dance" or decomposition if halogens are present.

Part 4: Drug Discovery Implications

Bioisosterism & Metabolic Stability

In medicinal chemistry, the 4-methoxypyridine moiety is often used as a bioisostere for 4-methoxybenzene (anisole) .

-

Advantage: The pyridine nitrogen lowers the logP (lipophilicity) by ~1.0 unit compared to the benzene analog, improving water solubility.

-

Liability: The O-methyl group is a potential site for metabolic "softness." Cytochrome P450 enzymes can perform O-demethylation, generating the 4-hydroxypyridine (which tautomerizes to the 4-pyridone).

-

Mitigation: Deuteration of the methoxy group (

) is a common strategy to slow this metabolic clearance (Kinetic Isotope Effect).

The "Comins" Dearomatization

The 4-methoxypyridine ring is the substrate for the synthesis of dihydropyridones , a scaffold found in numerous alkaloids and drug candidates.

-

Mechanism: Acylation of the Nitrogen (using Benzyl chloroformate) creates a highly electrophilic pyridinium salt.

-

Reaction: Grignard reagents then attack the C2 position. Acidic hydrolysis reveals the enone.

-

Significance: This converts a flat aromatic structure into a 3D chiral building block [4].

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69278, 4-Methoxypyridine. Retrieved from [Link]

-

Evans, D. A. (2005). pKa's of Nitrogen Acids and Bases. Harvard University. Retrieved from [Link]

-

Bori, I. D., et al. (2021).[1][3] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[1][3] Arkivoc, 2021(5), 57-72.[1][3] Retrieved from [Link]

-

Guo, Y., et al. (2021).[4] Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(13), 8476–8483. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-3-bromo-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-Amino-3-bromo-4-methoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document provides a detailed, predicted spectral analysis. The predictions are meticulously derived from established substituent effects on the pyridine ring, supported by experimental data from analogous compounds. This guide is designed to serve as a valuable resource for researchers in the synthesis, characterization, and application of substituted pyridine compounds, offering a framework for spectral interpretation and structural verification.

Introduction: The Structural Significance of 2-Amino-3-bromo-4-methoxypyridine

2-Amino-3-bromo-4-methoxypyridine is a polysubstituted heterocyclic compound. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of the amino, bromo, and methoxy substituents on the pyridine ring creates a unique electronic and steric environment, making it an interesting candidate for further chemical exploration and biological screening.

Accurate structural elucidation is the cornerstone of chemical research and development. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and signal integrations, provides a definitive method for confirming the constitution and substitution pattern of novel molecules. This guide will dissect the predicted ¹H and ¹³C NMR spectra of 2-Amino-3-bromo-4-methoxypyridine, explaining the rationale behind the expected spectral features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Amino-3-bromo-4-methoxypyridine is anticipated to exhibit distinct signals corresponding to the two aromatic protons, the amino group protons, and the methoxy group protons. The chemical shifts are influenced by the interplay of the electron-donating effects of the amino and methoxy groups and the electron-withdrawing and anisotropic effects of the bromine atom and the pyridine nitrogen.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-3-bromo-4-methoxypyridine (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.7 - 7.9 | Doublet | ~ 5-6 | 1H | H-6 |

| ~ 6.6 - 6.8 | Doublet | ~ 5-6 | 1H | H-5 |

| ~ 4.5 - 5.5 | Broad Singlet | - | 2H | NH₂ |

| ~ 3.9 - 4.1 | Singlet | - | 3H | OCH₃ |

Interpretation of Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-5 and H-6): The pyridine ring contains two remaining protons at positions 5 and 6. The proton at C-6 (H-6) is adjacent to the electronegative nitrogen atom, which is expected to deshield it, resulting in a downfield chemical shift in the range of δ 7.7-7.9 ppm. The proton at C-5 (H-5) is influenced by the electron-donating methoxy group at C-4, which should shield it, leading to an upfield shift compared to an unsubstituted pyridine. These two protons are vicinally coupled, and are expected to appear as doublets with a coupling constant of approximately 5-6 Hz.[1]

-

Amino Protons (NH₂): The protons of the amino group are typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Their chemical shift can vary depending on the solvent and concentration but is predicted to be in the range of δ 4.5-5.5 ppm.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. The chemical shift is anticipated to be in the region of δ 3.9-4.1 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2-Amino-3-bromo-4-methoxypyridine will display six distinct signals, one for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the nature and position of the substituents.[2]

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-3-bromo-4-methoxypyridine (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-4 |

| ~ 155 - 160 | C-2 |

| ~ 145 - 150 | C-6 |

| ~ 105 - 110 | C-5 |

| ~ 95 - 100 | C-3 |

| ~ 55 - 60 | OCH₃ |

Interpretation of Predicted ¹³C NMR Spectrum

-

C-2 and C-4: The carbons bearing the amino and methoxy groups (C-2 and C-4) are expected to be significantly deshielded due to the direct attachment of electronegative atoms (nitrogen and oxygen). The C-4 carbon, attached to the highly electron-donating methoxy group, is predicted to be the most downfield signal. The C-2 carbon, attached to the amino group, will also be downfield.

-

C-6: The C-6 carbon, adjacent to the pyridine nitrogen, is expected to be deshielded and appear in the downfield region of the aromatic carbons.[3]

-

C-3: The C-3 carbon, bearing the bromine atom, will be influenced by the heavy atom effect of bromine, which can lead to a more upfield chemical shift than might be expected based solely on electronegativity.

-

C-5: The C-5 carbon is expected to be the most shielded of the aromatic carbons due to the combined electron-donating effects of the adjacent methoxy group and the para-amino group, resulting in an upfield chemical shift.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a single peak in the aliphatic region, typically around δ 55-60 ppm.

Experimental Protocols

While experimental data is not currently available, the following section outlines a standard protocol for the acquisition and processing of NMR spectra for a compound such as 2-Amino-3-bromo-4-methoxypyridine.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-Amino-3-bromo-4-methoxypyridine for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[6]

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and Key Relationships

The following diagrams, generated using Graphviz, illustrate the molecular structure of 2-Amino-3-bromo-4-methoxypyridine and a conceptual workflow for its NMR analysis.

Caption: Conceptual workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Amino-3-bromo-4-methoxypyridine. By leveraging established principles of NMR spectroscopy and data from analogous substituted pyridines, a detailed interpretation of the expected spectral features has been presented. The provided protocols for sample preparation, data acquisition, and processing offer a standardized approach for the experimental characterization of this and similar compounds. This guide serves as a foundational resource for researchers, enabling a deeper understanding of the structural nuances of substituted pyridines and facilitating their future research endeavors.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(10), 817-846.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

NMR-it. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

Scribd. (n.d.). 2D NMR Spectros. Retrieved from [Link]

-

Chegg. (2016, April 29). The proton NMR chemical shifts of the hydrogens in pyridine are. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 10). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

Strategic Utilization of 2-Amino-3-bromo-4-methoxypyridine in Kinase Inhibitor Design

The following technical guide is structured as an advanced monograph for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 2-Amino-3-bromo-4-methoxypyridine as a pharmacophore-enabling scaffold.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the selection of the "head group" (hinge-binding motif) determines the trajectory of lead optimization. 2-Amino-3-bromo-4-methoxypyridine (CAS 1232430-92-0) has emerged as a high-value "linchpin" scaffold. Its utility stems from a unique orthogonal reactivity profile :

-

C2-Amino: A primary hydrogen bond donor/acceptor motif for the ATP hinge region.

-

C3-Bromo: A highly reactive handle for Palladium-catalyzed cross-coupling, enabling vector exploration into the solvent-exposed front or the hydrophobic "gatekeeper" pocket.

-

C4-Methoxy: An electronic tuner that modulates the basicity of the pyridine nitrogen (

) while serving as a latent functional handle (e.g., for conversion to pyridones).

This guide details the physicochemical attributes, synthetic workflows, and strategic deployment of this building block in Type I and Type II kinase inhibitor campaigns.

Chemical Profile & Pharmacophore Logic

Structural Attributes

The molecule functions as a trifunctionalized pyridine core . Its efficacy in drug design is governed by the electronic interplay between the substituents.

| Feature | Position | Function in Drug Design | Reactivity / Property |

| Pyridine Nitrogen ( | Core | Hinge Acceptor : Forms H-bond with backbone NH of the kinase hinge (e.g., Met, Leu residues). | Basicity modulated by C4-OMe (+I effect). |

| Amino Group ( | C2 | Hinge Donor : Forms H-bond with backbone Carbonyl. | Nucleophilic; can be protected (Boc/Piv) or cyclized. |

| Bromo Group ( | C3 | Growth Vector : Attachment point for solubilizing tails or hydrophobic groups. | Excellent substrate for Suzuki, Stille, and Sonogashira couplings. |

| Methoxy Group ( | C4 | Electronic Tuner : Increases electron density in the ring. | Stable under basic coupling; cleavable with |

The "Reactivity Triad"

The following diagram illustrates the orthogonal reactivity inherent to this scaffold, allowing medicinal chemists to modify specific sectors of the molecule without affecting others.

Caption: Functional decomposition of the 2-Amino-3-bromo-4-methoxypyridine scaffold showing the strategic role of each substituent in kinase inhibitor design.

Synthetic Utility & Experimental Protocols

The primary utility of this intermediate is in Fragment-Based Drug Discovery (FBDD) . The C3-bromo position allows for the rapid generation of libraries by coupling diverse aryl/heteroaryl boronic acids.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To attach an aryl "tail" at the C3 position while preserving the C2-amino and C4-methoxy groups. Challenge: The free amino group can poison Pd catalysts or participate in competitive Buchwald-Hartwig aminations if conditions are too harsh. Solution: Use of ligand-controlled catalysis (e.g., SPhos or XPhos) to favor C-C bond formation over C-N bond formation.

Materials:

-

Substrate: 2-Amino-3-bromo-4-methoxypyridine (1.0 eq)

-

Coupling Partner: Aryl boronic acid (

) (1.2 eq) -

Catalyst:

(0.05 eq) or -

Base:

(2.0 M aqueous, 3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial or round-bottom flask with the solvent mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

-

Loading: Add 2-Amino-3-bromo-4-methoxypyridine, the aryl boronic acid, and the base.

-

Catalyst Addition: Add the Pd catalyst last, under a positive pressure of Argon. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 110°C for 30 mins is often sufficient).

-

Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a solid 3-aryl-2-aminopyridine.

Protocol B: Conversion to 4-Pyridone (Scaffold Morphing)

In some kinase targets (e.g., c-Met, ALK), a hydrogen bond donor at position 4 is required rather than an acceptor. The methoxy group can be deprotected.

Methodology:

-

Dissolve the coupled product (from Protocol A) in dry DCM.

-

Cool to 0°C. Add

(1M in DCM, 3.0 eq) dropwise. -

Allow to warm to RT and stir for 2 hours.

-

Quench with MeOH (Caution: Exothermic).

-

The product tautomerizes to the 2-amino-4-pyridone (or 2-amino-4-hydroxypyridine) form, changing the donor/acceptor profile of the head group.

Case Study: Optimization of an ALK/ROS1 Inhibitor

To demonstrate the "Linchpin" role, we model a theoretical optimization pathway similar to the development of Crizotinib or Lorlatinib analogues, where aminopyridines are central.

The Synthetic Pathway

The following Graphviz diagram details the logical flow from the raw building block to a potent lead candidate.

Caption: Synthetic workflow transforming the 2-Amino-3-bromo-4-methoxypyridine scaffold into a functional kinase inhibitor lead.

Structure-Activity Relationship (SAR) Logic

-

The "Hinge" (Positions 1 & 2): The 2-amino-pyridine motif binds to the hinge region of the kinase (e.g., ALK residues Met1199).

-

The "Gatekeeper" (Position 3): The aryl group introduced at the bromine site projects into the hydrophobic pocket behind the gatekeeper residue. A bulky group here (e.g., 2,6-dichloro-phenyl) can confer selectivity against kinases with smaller gatekeepers.

-

The "Solvent Front" (Position 4): The methoxy group points toward the solvent. Replacing this with a solubilizing group (e.g., via ether synthesis if starting from 4-chloro, or modifying the methoxy) can improve ADME properties.

References

-

National Institutes of Health (NIH) . (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. PubMed Central. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Structural Dynamics and Supramolecular Synthons of 2-Amino-3-Bromopyridine Derivatives

Executive Summary: The Ortho-Halogen Effect

In medicinal chemistry, 2-amino-3-bromopyridine is not merely a building block; it is a masterclass in supramolecular competition. For drug development professionals, understanding its solid-state behavior is critical for two reasons: polymorph control in formulation and fragment-based drug design (FBDD) .

The proximity of the electron-withdrawing bromine atom (C3) to the amino group (C2) and the ring nitrogen (N1) creates a unique electrostatic landscape. This guide dissects the crystallographic analysis of this scaffold, moving beyond simple connectivity to the energetic drivers of packing: the competition between the classical

Experimental Protocol: Crystal Growth Strategies

Obtaining single crystals of aminopyridines suitable for X-ray diffraction (XRD) requires balancing polarity. The amino group increases polarity, while the bromine atom adds lipophilicity and heavy-atom complexity.

Solvent Selection & Methodology

-

Primary Method (Slow Evaporation): High-purity methanol (MeOH) or ethanol (EtOH) are the solvents of choice. The hydrogen-bonding capacity of alcohols mimics the self-association of the aminopyridine, facilitating the transition from solution to ordered lattice.

-

Secondary Method (Vapor Diffusion): For derivatives with hydrophobic tails, dissolve in THF and diffuse pentane.

Visualization: Crystallization Workflow

The following diagram outlines the decision tree for crystallizing 2-amino-3-bromopyridine derivatives, prioritizing the "heavy atom" effect of bromine.

Figure 1: Decision matrix for crystallizing halogenated aminopyridines. Method A is preferred for the parent scaffold due to high polarity.

Data Collection & Refinement: The Heavy Atom Challenge

Bromine (

Data Acquisition Parameters

| Parameter | Setting | Rationale |

| Radiation Source | Mo-K | Preferred over Cu-K |

| Temperature | 100 K - 173 K | Freezes rotatable bonds; reduces thermal vibration of the heavy Br atom. |

| Completeness | >99.5% to 0.8 Å | High redundancy is required to accurately model the electron density around the halogen. |

Refinement Protocol (SHELXL/OLEX2)

-

Absorption Correction: Multi-scan (SADABS) or analytical correction based on crystal face indexing is mandatory .

-

Disorder Handling: The amino group protons often exhibit rotational disorder. If the difference Fourier map is unclear, use a riding model (AFIX 43 for -NH2) rather than forcing free refinement.

-

Tautomer Check: Verify the C2-N(amino) bond length.

-

Amino form: ~1.34 Å (Partial double bond character).

-

Imino form: ~1.30 Å (Double bond).

-

Result: 2-amino-3-bromopyridines crystallize almost exclusively in the amino tautomer [1].

-

Structural Analysis: The War of Synthons

This is the core technical insight. The crystal packing is defined by two competing interactions.

The Primary Motif: Homodimer

The dominant feature in 2-aminopyridine structures is the formation of a centrosymmetric dimer.

-

Mechanism: The amino hydrogen (

) donates to the ring nitrogen ( -

Graph Set:

(Two donors, two acceptors, 8-membered ring). -

Stability: This is a robust "supramolecular synthon" found in >90% of unhindered aminopyridines [2].

The Secondary Motif: Halogen Bonding (The "Br" Effect)

The 3-bromo substituent is not passive. It acts as a Halogen Bond (XB) donor.

-

Type I Interaction:

(Symmetrical contact, often dispersion driven). -

Type II Interaction:

(Electrophilic -

Observation: In 2-amino-3-bromopyridine, Type II C-Br···Br interactions often link the hydrogen-bonded dimers into 2D sheets [3].[1]

Visualization: Interaction Hierarchy

Figure 2: Hierarchical assembly from monomer to lattice. The H-bond forms the dimer; the Halogen bond forms the sheet.

Advanced Validation: Hirshfeld Surface Analysis

To quantify the "ortho-bromo" effect, one must move beyond bond lengths to surface analysis using software like CrystalExplorer.

The Fingerprint Plot

For 2-amino-3-bromopyridine, the 2D fingerprint plot (

-

H···N / N···H: Sharp spikes at low

representing the strong -

Br···Br / Br···N: A distinct feature near the diagonal, confirming the halogen bonding network.

-

H···H: The bulk of the surface (dispersion forces).

Quantitative Interpretation

If the Br···Br contact distance is less than the sum of van der Waals radii (3.70 Å), it is a structure-directing interaction, not just packing efficiency. In 2-amino-3-bromopyridine, this distance is typically ~3.69 Å, confirming a stabilizing interaction [3].

Implications for Drug Design

Why does this crystallographic minutiae matter for a medicinal chemist?

-

Bioisosterism: The

dimer mimics the hydrogen bonding pattern of DNA base pairs. This scaffold often binds to kinase hinge regions (e.g., in ATP-competitive inhibitors) using the exact same N-H donor / N-acceptor motif seen in the crystal structure. -

Halogen Bonding in Pockets: If the crystal structure shows a strong, directional C-Br···O or C-Br···N interaction, the bromine atom can be positioned to target backbone carbonyls in the protein binding pocket, increasing potency by 5-10 fold.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179. Link

-

Bis, J. A., & Zaworotko, M. J. (2005).[3] The 2-aminopyridinium-carboxylate supramolecular heterosynthon: a robust motif for generation of multiple-component crystals. Crystal Growth & Design, 5(3), 1169-1179. Link

-

Lynch, D. E. (2012). 3-Bromopyridin-2-amine.[2][4][5][6] Acta Crystallographica Section E, 68(1), o105. Link

-

Metrangelo, P., et al. (2005).[1] Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5560-5563. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[7][8][9] CrystEngComm, 11(1), 19-32. Link

Sources

- 1. 3-Bromopyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-3-bromopyridine | CAS 13534-99-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 2-Amino-3-bromo-4-methoxypyridine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-3-bromo-4-methoxypyridine in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-bromo-4-methoxypyridine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for determining its solubility profile. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for researchers working with this and structurally related molecules.

Introduction: The Significance of Solubility in Drug Discovery and Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] Poor solubility can lead to challenging formulation development, high dose requirements, and variable absorption, ultimately hindering the progression of promising drug candidates.[1] 2-Amino-3-bromo-4-methoxypyridine, as a substituted pyridine derivative, presents a unique solubility profile dictated by the interplay of its functional groups. Understanding and quantifying its solubility in a range of organic solvents is paramount for its application in areas such as reaction chemistry, purification, and the preparation of stock solutions for biological screening.

Molecular Structure and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[3][4] The structure of 2-Amino-3-bromo-4-methoxypyridine features several key functional groups that dictate its polarity and hydrogen bonding capabilities:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring polar.[5]

-

Amino Group (-NH2): This group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule.

-

Methoxy Group (-OCH3): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

Given these features, 2-Amino-3-bromo-4-methoxypyridine is anticipated to be a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents.[3][6] A related compound, 2-Amino-4-methoxypyridine, is reported to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, and various alcohols, while exhibiting poor solubility in water.[7] This suggests that while the molecule is polar, its overall character may favor solubility in polar aprotic and protic organic solvents over the highly polar and extensively hydrogen-bonded network of water.

The following diagram illustrates the key functional groups influencing the solubility of 2-Amino-3-bromo-4-methoxypyridine.